Morpholine-4-carboximidamide Hydrobromide Morpholine-4-carboximidamide Hydrobromide
Brand Name: Vulcanchem
CAS No.: 157415-17-3
VCID: VC21128271
InChI: InChI=1S/C5H11N3O.BrH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H
SMILES: C1COCCN1C(=N)N.Br
Molecular Formula: C5H12BrN3O
Molecular Weight: 210.07 g/mol

Morpholine-4-carboximidamide Hydrobromide

CAS No.: 157415-17-3

Cat. No.: VC21128271

Molecular Formula: C5H12BrN3O

Molecular Weight: 210.07 g/mol

* For research use only. Not for human or veterinary use.

Morpholine-4-carboximidamide Hydrobromide - 157415-17-3

Specification

CAS No. 157415-17-3
Molecular Formula C5H12BrN3O
Molecular Weight 210.07 g/mol
IUPAC Name morpholine-4-carboximidamide;hydrobromide
Standard InChI InChI=1S/C5H11N3O.BrH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H
Standard InChI Key IOHSDHMCZXCESZ-UHFFFAOYSA-N
SMILES C1COCCN1C(=N)N.Br
Canonical SMILES C1COCCN1C(=N)N.Br

Introduction

Physical and Chemical Properties

Morpholine-4-carboximidamide Hydrobromide appears as a colorless to white crystalline solid with hygroscopic properties, meaning it readily absorbs moisture from the environment, which is crucial for its storage and handling requirements. This compound has a well-defined molecular structure that contributes to its chemical behavior and applications.

The physical and chemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number157415-17-3
Molecular FormulaC5H12BrN3O
Molecular Weight210.07-210.08 g/mol
Melting Point155-165°C
AppearanceColorless to white solid
SolubilityWater-soluble
MDL NumberMFCD00051994
Beilstein Reference7389038

The compound is known for its stability at room temperature and high solubility in water, making it suitable for various laboratory and industrial applications . Its chemical structure includes a morpholine ring connected to a carboximidamide group, with hydrobromide as the counter-ion, which enhances its solubility in polar solvents .

Synonyms and Nomenclature

Morpholine-4-carboximidamide Hydrobromide is known by several synonyms in scientific literature and commercial catalogs. Understanding these alternative names is important for comprehensive literature searches and accurate identification of the compound.

The most common synonyms include:

SynonymReference
Morpholine-4-carboxamidine hydrobromide
Morpholinoformamidine hydrobromide
4-Morpholinecarboximidamide, hydrobromide (1:1)

These various names all refer to the same chemical entity, characterized by the molecular formula C5H12BrN3O and CAS number 157415-17-3 .

Synthesis and Production

The synthesis of Morpholine-4-carboximidamide Hydrobromide involves specific chemical reactions that can be performed at both laboratory and industrial scales.

Laboratory Synthesis

The laboratory synthesis of this compound typically involves the reaction of morpholine-4-carboxamide with cyanamide in the presence of a strong base. This reaction pathway is widely used due to its efficiency and relatively straightforward procedure.

Industrial Production

In industrial settings, the production of Morpholine-4-carboximidamide Hydrobromide is scaled up using large reactors to optimize yield and purity. The industrial synthesis generally follows these steps:

  • Reaction of starting materials under controlled conditions

  • Purification through crystallization processes

  • Quality control testing to ensure identity and purity

  • Packaging under appropriate conditions to maintain stability

The production requires careful control of reaction parameters to ensure high yield and purity of the final product.

Applications in Research and Industry

Morpholine-4-carboximidamide Hydrobromide serves several significant roles in scientific research and industrial applications, particularly in pharmaceutical development and organic synthesis.

Pharmaceutical Applications

The compound is primarily utilized as an active pharmaceutical intermediate, serving as a building block in the synthesis of more complex pharmaceutical compounds. Its structure makes it valuable in drug discovery and development processes where morpholine-containing compounds are of interest.

Organic Synthesis Applications

In organic synthesis, Morpholine-4-carboximidamide Hydrobromide functions as a catalyst and is involved in the production of various organic compounds containing functional groups such as isocyanates, aldehydes, ketones, nitriles, and amides. Its role in these synthetic pathways highlights its versatility as a chemical reagent.

The applications of this compound can be summarized in the following table:

Application AreaSpecific Use
Pharmaceutical ResearchActive pharmaceutical intermediate
Organic SynthesisCatalyst for producing organic compounds
Biochemical ResearchStudy of cellular signaling pathways
Chemical ManufacturingBuilding block for complex molecules

These diverse applications demonstrate the significance of Morpholine-4-carboximidamide Hydrobromide in contemporary chemical research and industrial processes.

Biological Activity

Research indicates that Morpholine-4-carboximidamide Hydrobromide exhibits several biological activities that make it relevant for pharmaceutical research and development.

Pharmacokinetic Properties

Studies suggest that this compound exhibits high gastrointestinal absorption when administered orally, which is an important consideration for its potential development into orally administered pharmaceutical products. This characteristic makes it a suitable candidate for certain drug development applications where oral bioavailability is desired.

Cellular Effects

The compound has been observed to modulate cellular signaling pathways through interactions with enzymes such as kinases. This property makes it potentially valuable in the development of drugs targeting specific cellular pathways involved in various disease states.

The documented biological activities of Morpholine-4-carboximidamide Hydrobromide highlight its potential in pharmaceutical research, particularly in areas related to signal transduction and enzyme inhibition.

Chemical Reactions

Morpholine-4-carboximidamide Hydrobromide participates in various chemical reactions, demonstrating its versatility as a reagent in organic synthesis.

Reactivity Profile

The compound can undergo several types of chemical transformations:

  • Oxidation reactions: These reactions can lead to the formation of corresponding oxidized derivatives.

  • Reduction reactions: Reduction processes can convert it into different amine derivatives.

  • Substitution reactions: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Reaction Products

These reactions produce various substituted morpholine derivatives, which are valuable intermediates in organic synthesis. The specific products depend on the reaction conditions and the other reagents involved. The versatility of Morpholine-4-carboximidamide Hydrobromide in these chemical reactions contributes to its value in organic synthesis and pharmaceutical development.

Analytical Techniques for Characterization

Various analytical techniques are employed to characterize Morpholine-4-carboximidamide Hydrobromide, ensuring its identity, purity, and quality for research and industrial applications.

Spectroscopic Methods

The compound can be characterized using various spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

  • Infrared (IR) spectroscopy for identifying functional groups

  • Mass spectrometry for molecular weight confirmation

Chromatographic Methods

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used for purity assessment and quality control during the production of this compound.

These analytical methods ensure accurate characterization and quality control during synthesis and application of Morpholine-4-carboximidamide Hydrobromide in research and industrial settings.

Package SizePrice RangeReference
250 mg25.00 €
1 g29.00-32.00 €
5 g51.00-82.00 €
25 g145.00-148.00 €
100 g280.00-514.00 €
500 g2,319.00 €

These pricing data indicate the relative cost of the compound for research and industrial applications, with economies of scale evident in the larger package sizes .

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